Lithium selenate monohydrate

Description

Chemical Identification and Nomenclature

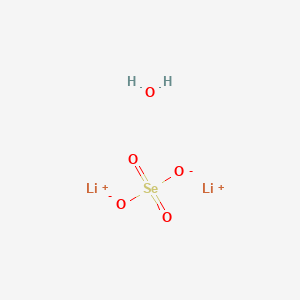

This compound is systematically identified by the formula Li₂SeO₄·H₂O , reflecting its composition of two lithium cations, one selenate anion (SeO₄²⁻), and a single water molecule of crystallization. The compound’s CAS Registry Number, 7790-71-8 , distinguishes it from related salts such as anhydrous lithium selenate (CAS 15593-52-9). Its molecular weight is 174.864 g/mol , with a monoisotopic mass of 175.938754 g/mol .

The IUPAC name lithium selenate--water (2/1/1) emphasizes its stoichiometric ratio, while alternative designations include selenic acid dilithium salt monohydrate and UNII-5OH00UJ5VN. The selenate ion adopts a tetrahedral geometry, with lithium cations and water molecules occupying interstitial sites in the crystal lattice—a structural feature shared with other hydrated lithium sulfates and selenates.

| Property | Value | Source |

|---|---|---|

| Molecular formula | Li₂SeO₄·H₂O | |

| Crystal system | Monoclinic (inferred) | |

| Water solubility | Highly soluble | |

| Density | ~2.56 g/cm³ (anhydrous analog) |

Historical Context of Selenate Compound Research

The study of selenates originated in 1817 with Jöns Jacob Berzelius’s isolation of selenium. Early investigations focused on sodium selenate (Na₂SeO₄), synthesized via nitric acid oxidation of selenium followed by neutralization—a method later adapted for lithium selenate production. By the mid-20th century, selenates gained industrial relevance in glass manufacturing, where sodium selenate’s redox properties enabled optical tuning.

This compound emerged as a distinct research subject during the 1960s–1970s, coinciding with expanded interest in lithium salts for battery technologies. However, its hygroscopic nature and selenium toxicity limited widespread adoption compared to lithium sulfate or phosphate derivatives. Recent advances in crystallography and materials characterization have renewed interest in its unique ionic conduction properties.

Position Within Lithium-Based Inorganic Salts

Among hydrated lithium salts, this compound occupies a niche position due to selenium’s dual role as both an essential trace element and a potential toxin. Comparative analysis with lithium sulfate monohydrate (Li₂SO₄·H₂O) reveals key differences:

- Anionic Radius : SeO₄²⁻ (2.40 Å) vs. SO₄²⁻ (2.30 Å), influencing lattice energies

- Redox Activity : Selenate’s higher oxidation potential (+1.15 V vs. SHE) compared to sulfate

- Thermal Stability : Dehydration occurs at lower temperatures (~100°C) than lithium sulfate monohydrate

Industrial applications remain limited but include:

Properties

CAS No. |

7790-71-8 |

|---|---|

Molecular Formula |

H2Li2O5Se |

Molecular Weight |

174.9 g/mol |

IUPAC Name |

dilithium;selenate;hydrate |

InChI |

InChI=1S/2Li.H2O4Se.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 |

InChI Key |

MHMRPQJMUGLBGK-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].O.[O-][Se](=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of Lithium Selenite

One common synthetic route involves the oxidation of lithium selenite to lithium selenate. This can be achieved by roasting or chemical oxidation:

- Roasting Method: Lithium selenite is roasted in air at elevated temperatures, which oxidizes the selenite ion (SeO3^2−) to selenate ion (SeO4^2−), forming this compound upon crystallization.

- Chemical Oxidation: Lithium selenite can be oxidized using oxidizing agents such as hydrogen peroxide under controlled temperature and pH conditions to yield this compound.

Reaction of Lithium Hydroxide with Selenic Acid

Industrial production often employs the reaction between lithium hydroxide and selenic acid:

- Reaction: LiOH + H2SeO4 → Li2SeO4·H2O (after crystallization)

- Process Details: The reaction mixture is carefully controlled for temperature and concentration to optimize yield and purity. Crystallization is induced to obtain the monohydrate form.

- Temperature Control: Maintaining moderate temperatures during crystallization is essential to ensure the formation of the monohydrate rather than anhydrous forms or other hydrates.

Roasting Lithium Carbonate with Selenium or Selenium Oxide

Another synthetic route involves roasting lithium carbonate with elemental selenium or selenium oxide:

- Process: Lithium carbonate reacts with selenium or selenium oxide at high temperatures in the presence of oxygen to form lithium selenate.

- Post-Processing: The product is then hydrated and crystallized to obtain the monohydrate form.

Industrial-Scale Preparation Insights

While specific patents and industrial processes for this compound are less commonly detailed, analogous processes for sodium selenate provide valuable insights due to chemical similarities.

Analogous Sodium Selenate Preparation Process (Reference for Lithium Selenate)

A patented industrial process for sodium selenate involves:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolution of tin anhydride in water to form selenous acid solution | 1000–3000 L water, 500–1500 kg tin anhydride |

| 2 | Addition of sodium hydroxide to form sodium selenite solution | 500–2000 kg NaOH, pH 7–14 |

| 3 | Oxidation of sodium selenite to sodium selenate using hydrogen peroxide | 800–3000 kg H2O2, 40–80 °C, 20–40 h stirring |

| 4 | Addition of additives and sorbents to remove impurities | 0.2–2 kg additive, 0.1–2 kg sorbent, 1–5 h stirring |

| 5 | Filtration and crystallization by heating evaporation | Supersaturation induced by heating |

| 6 | Dewatering and drying of crystals | Drying at 80–200 °C to reduce intracrystalline water content below 0.05% |

This process emphasizes careful control of pH, temperature, and oxidation conditions to ensure complete conversion and high purity crystallization. Similar principles apply to this compound preparation, with lithium reagents substituted accordingly.

Comparative Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Roasting lithium selenite in air | Lithium selenite, air | Elevated temperature (exact T not specified) | Simple, direct oxidation | Requires high temperature, possible impurities |

| Reaction of lithium hydroxide with selenic acid | LiOH, H2SeO4 | Controlled temperature, crystallization | High purity, scalable | Requires selenic acid, careful handling |

| Roasting lithium carbonate with selenium/selenium oxide | Li2CO3, Se or SeO2 | High temperature roasting | Uses readily available reagents | High temperature, complex control |

| Chemical oxidation of lithium selenite with H2O2 | Lithium selenite, H2O2 | Moderate temperature (40–80 °C), stirring | Mild conditions, good control | Requires oxidizing agent, longer reaction time |

Research Findings and Notes

- The oxidation of lithium selenite to lithium selenate is a critical step and can be achieved either thermally or chemically.

- The use of hydrogen peroxide as an oxidant allows for milder reaction conditions and better control over product purity.

- Crystallization conditions, including temperature and concentration, strongly influence the hydration state and purity of the final this compound.

- Industrial processes adapted from sodium selenate preparation provide a framework for lithium selenate synthesis, emphasizing oxidation, impurity removal, and controlled crystallization.

- The drying step is crucial to achieve the monohydrate form with minimal residual water content, typically less than 0.05% intracrystalline water.

Chemical Reactions Analysis

Types of Reactions: Lithium selenate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state selenium compounds.

Substitution: It can participate in substitution reactions where selenium is replaced by other elements or groups.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .

Major Products Formed: The major products formed from these reactions include various selenium compounds, such as selenium dioxide (SeO₂) and elemental selenium (Se), depending on the reaction conditions and reagents used .

Scientific Research Applications

Lithium selenate monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating oxidative stress and its potential use in cancer treatment.

Mechanism of Action

The mechanism by which lithium selenate monohydrate exerts its effects involves its interaction with various molecular targets and pathways. It can modulate oxidative stress by acting as an antioxidant, and it may influence cellular signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in redox reactions .

Comparison with Similar Compounds

Lithium Hydroxide Monohydrate (LiOH·H₂O)

Properties and Structure :

Lithium Sulfate Monohydrate (Li₂SO₄·H₂O)

Properties and Structure :

- Formula : Li₂SO₄·H₂O

Lithium Trifluoroacetate Monohydrate (C₂F₃LiO₂·H₂O)

Properties and Structure :

Lithium Carbonate (Li₂CO₃)

Properties and Structure :

Comparative Data Table

Research Findings and Key Contrasts

- Reactivity: Lithium hydroxide monohydrate reacts with CO₂ to form lithium carbonate and water, a critical property for air purification systems . In contrast, lithium selenate is more stable but may act as an oxidizing agent in redox reactions .

- Thermal Behavior: Lithium hydroxide monohydrate dehydrates at lower temperatures (100–110°C) compared to lithium carbonate (decomposition at 724°C) .

- Lithium Content: Lithium carbonate contains 19% lithium by weight, making it marginally more efficient for lithium-ion battery cathodes than lithium hydroxide monohydrate (16.5%) .

Q & A

Q. What standardized methods are recommended for quantifying sulfate impurities in lithium hydroxide monohydrate?

The barium sulfate turbidity method (GB/T 11064.9-2013) is the standard for sulfate determination. This involves reacting sulfate ions with barium chloride under acidic conditions to form a barium sulfate suspension, with turbidity measured spectrophotometrically at 420 nm. Calibration curves using known sulfate concentrations ensure accuracy .

Q. How is lithium hydroxide monohydrate synthesized from brine resources?

Two industrial routes are documented:

- Conventional brine processing (e.g., Salar de Atacama, Chile): Lithium-rich brine is concentrated via solar evaporation, purified, and converted to lithium chloride, which undergoes electrolysis and crystallization to yield lithium hydroxide monohydrate .

- Direct Lithium Extraction (DLE) : Geothermal brine (e.g., Germany) is processed via sorption technology to extract lithium chloride, followed by electrolysis and crystallization. This method reduces water usage and environmental footprint compared to conventional methods .

Q. What analytical techniques are used for multi-element impurity profiling in lithium hydroxide monohydrate?

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) (GB/T 11064.16-2023) is the gold standard for simultaneous detection of trace metals (e.g., Ca, Mg, Fe, Cu) at ppm levels. Sample preparation involves acid dissolution and matrix-matched calibration standards to minimize interference .

Advanced Research Questions

Q. How can discrepancies in impurity data from titration versus ICP-AES be resolved?

Discrepancies often arise from matrix interference in titration (e.g., GB/T 11064.1-2013 for carbonate content) versus ICP-AES’s multi-element capability. To resolve:

Q. What methodologies optimize the thermal dehydration of lithium sulfate monohydrate (LSM) for kinetic studies?

Non-isothermal thermogravimetric analysis (TGA) coupled with the Arrhenius equation models dehydration kinetics. Key parameters:

Q. How do life cycle assessment (LCA) methodologies evaluate the environmental impact of lithium hydroxide monohydrate production?

LCA frameworks (e.g., Argonne National Laboratory’s model) assess:

- Energy consumption : Compare DLE (0.5–1.2 kWh/kg LiOH) vs. conventional brine (2.5–3.5 kWh/kg LiOH).

- Greenhouse gas (GHG) emissions : DLE routes emit 3–5 kg CO₂-eq/kg LiOH, while ore-based processes exceed 10 kg CO₂-eq/kg LiOH .

Q. What strategies improve purity in lithium perrhenate monohydrate synthesis, and how are they applicable to lithium hydroxide systems?

- Precipitation optimization : Adjust pH (8–10) and lithium carbonate excess (10–15%) to maximize yield.

- Recrystallization : Use ethanol-water mixtures to remove residual chloride/sulfate impurities. These principles apply to lithium hydroxide crystallization by controlling supersaturation and solvent ratios .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.